molecular formula C10H8N2S B1313575 Quinoline-8-carbothioamide CAS No. 62216-06-2

Quinoline-8-carbothioamide

Cat. No.: B1313575
CAS No.: 62216-06-2
M. Wt: 188.25 g/mol
InChI Key: QDZPVHAEVIWJKP-UHFFFAOYSA-N
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Description

Quinoline-8-carbothioamide is a heterocyclic aromatic organic compound that features a quinoline ring system with a carbothioamide functional group at the 8th position

Synthetic Routes and Reaction Conditions:

    Method 1: One common method involves the reaction of 8-aminoquinoline with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield this compound.

    Method 2: Another approach includes the reaction of 8-chloroquinoline with thiourea under reflux conditions in ethanol, leading to the formation of this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Quinoline-8-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-8-carbothioamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position, known for its antimicrobial properties.

    Quinoline-8-sulfonamide: Features a sulfonamide group, used in various medicinal applications.

Uniqueness:

Properties

IUPAC Name

quinoline-8-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZPVHAEVIWJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=S)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493389
Record name Quinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62216-06-2
Record name Quinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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